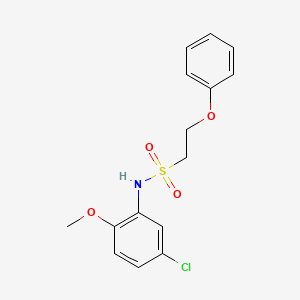

N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide, also known as NSC-743380, is a sulfonamide derivative that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its anti-inflammatory and anti-tumor properties, as well as its potential as a treatment for Alzheimer's disease.

Wissenschaftliche Forschungsanwendungen

- Application : Boronic acids play a crucial role in drug discovery due to their ability to form reversible covalent bonds with biological targets. Researchers explore these derivatives for their potential as proteasome inhibitors, kinase inhibitors, and other therapeutic agents .

- Application : PQ 401, an IGF1R inhibitor, suppresses IGF-stimulated autophosphorylation of IGF-IR. It has been investigated for its potential in inhibiting the growth of MCF-7 breast cancer cells both in vitro and in vivo .

- Application : Studies have shown that certain derivatives of this compound exhibit excellent antioxidant activity. These findings suggest potential applications in oxidative stress-related conditions .

- Application : Inhibition of TNAP has implications in bone and mineral metabolism. Researchers have explored compounds like N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide for their effects on TNAP activity .

- Application : Benzamide derivatives are of interest in drug design. Researchers have synthesized and studied novel 5-chloro-N-(4-substituted acryloyl)phenyl-benzamides, including this compound, for their potential pharmacological activities .

Boronic Acid Derivatives in Medicinal Chemistry

Insulin-Like Growth Factor Receptor (IGF1R) Inhibition

Antioxidant Properties

Tissue-Nonspecific Alkaline Phosphatase (TNAP) Inhibition

Novel Benzamide Derivatives in Medicinal Chemistry

Wirkmechanismus

Target of Action

N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide, also known as N-(5-chloro-2-methoxyphenyl)-2-phenoxyethane-1-sulfonamide, is an organic compound that has been reported as an intermediate in the synthesis of glyburide . Glyburide is a drug used to treat type 2 diabetes, and it primarily targets the ATP-sensitive potassium channels in the pancreatic beta cells .

Mode of Action

The rise in intracellular calcium induces the secretion of insulin .

Biochemical Pathways

The compound is likely involved in the insulin secretion pathway, given its association with glyburide. The closure of potassium channels leads to the depolarization of the beta cell membrane, which triggers the opening of calcium channels. The influx of calcium then leads to the exocytosis of insulin granules, resulting in insulin secretion .

Pharmacokinetics

The n-glucuronide of the parent compound was found to be a prominent metabolite in urine, suggesting that it undergoes metabolism and is excreted via the renal route .

Eigenschaften

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16ClNO4S/c1-20-15-8-7-12(16)11-14(15)17-22(18,19)10-9-21-13-5-3-2-4-6-13/h2-8,11,17H,9-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBYDBWXRAWLHTR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)NS(=O)(=O)CCOC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-chloro-2-methoxyphenyl)-2-phenoxyethanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl (1R,2R,4R)-2-cyano-5-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B2778148.png)

![N-benzyl-N-ethyl-2-((2-ethyl-6-(4-methoxybenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2778152.png)

![3-[5-(Difluoromethyl)pyridin-2-yl]oxybenzoic acid](/img/structure/B2778155.png)

![2-(1-adamantyl)-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2778161.png)

![2-(2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinolin-5-yl)acetic acid](/img/structure/B2778162.png)

![[3-(Methoxymethyl)-5-methyl-1,2-oxazol-4-yl]boronic acid](/img/structure/B2778163.png)

![2-Methoxyethyl 5-[(4-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2778170.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride](/img/structure/B2778171.png)